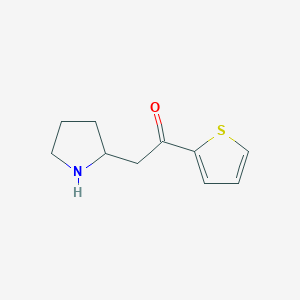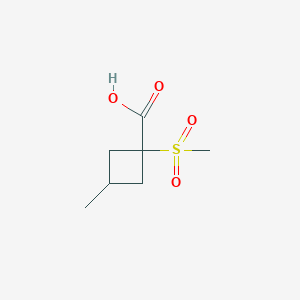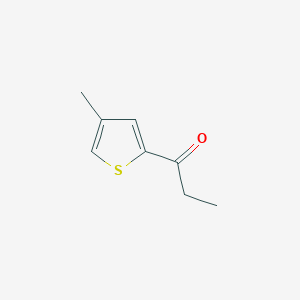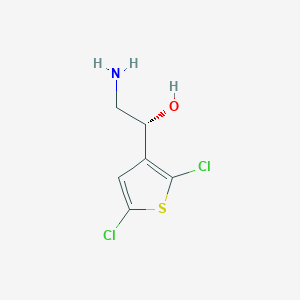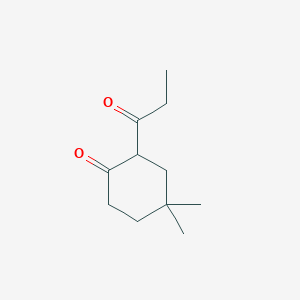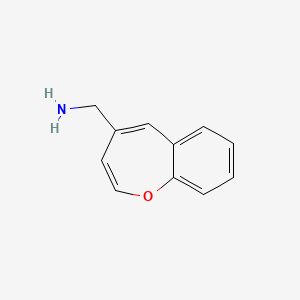![molecular formula C10H8ClN3O B13304230 1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13304230.png)
1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound that contains both pyrazole and pyridine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 4-chloro-1H-pyrazole with 3-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propen-1-one
- 1-(4-Chlorophenyl)-3-(3-pyridyl)-2-propen-1-one
- 1-(4-Chlorophenyl)-3-(2-pyridyl)-2-propen-1-one
Uniqueness
1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties. The chloro group on the pyrazole ring also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse activities.
Propiedades
Fórmula molecular |
C10H8ClN3O |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
1-[2-(4-chloropyrazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H8ClN3O/c1-7(15)9-3-2-4-12-10(9)14-6-8(11)5-13-14/h2-6H,1H3 |
Clave InChI |
HQSNXTHYBGYKOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


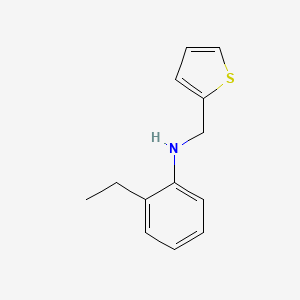

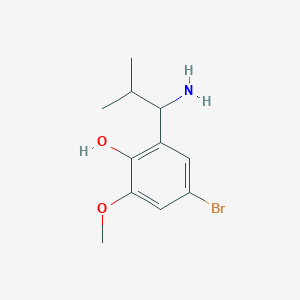
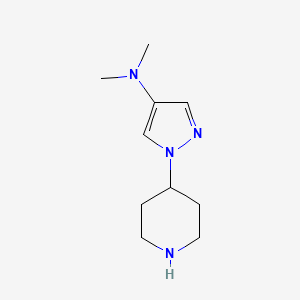
![2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)
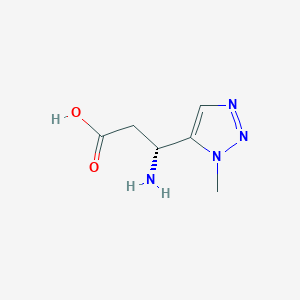
![2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13304186.png)
![1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13304199.png)
